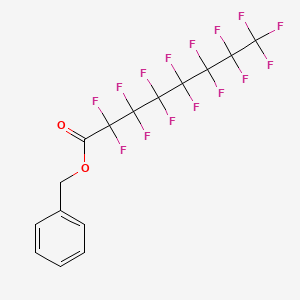

Benzyl pentadecafluorooctanoate

説明

Benzyl pentadecafluorooctanoate is a fluorinated ester derived from pentadecafluorooctanoic acid (PFOA, CAS 335-67-1) . Its structure consists of a perfluorinated carbon chain (C8F15) linked to a benzyl group (C6H5CH2O−) via an ester bond. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and unique surfactant properties.

特性

CAS番号 |

208663-34-7 |

|---|---|

分子式 |

C15H7F15O2 |

分子量 |

504.19 g/mol |

IUPAC名 |

benzyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C15H7F15O2/c16-9(17,8(31)32-6-7-4-2-1-3-5-7)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h1-5H,6H2 |

InChIキー |

GTOYQMRWLDFWMS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Benzyl pentadecafluorooctanoate can be synthesized through the esterification of pentadecafluorooctanoic acid with benzyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of benzyl pentadecafluorooctanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of fluorinated solvents can also enhance the solubility of the reactants and products, thereby increasing the efficiency of the process .

化学反応の分析

Types of Reactions

Benzyl pentadecafluorooctanoate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.

Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Benzyl pentadecafluorooctanoate has several applications in scientific research:

作用機序

The mechanism of action of benzyl pentadecafluorooctanoate involves its interaction with various molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, altering their structure and function . This interaction can affect various cellular pathways, leading to changes in cellular behavior .

類似化合物との比較

Structural and Functional Analogues

Pentadecafluorooctanoic Acid (PFOA) and Its Salts

- Ammonium pentadecafluorooctanoate (CAS 3825-26-1): A water-soluble ionic derivative of PFOA, used as a surfactant in fluoropolymer production.

- Sodium pentadecafluorooctanoate (CAS 335-95-5): Similar to the ammonium salt but with lower volatility. Both salts are highly persistent in the environment .

Key Differences :

- Benzyl pentadecafluorooctanoate, as a neutral ester, has lower water solubility compared to ionic salts, favoring solubility in organic solvents.

Ethyl Pentadecafluorooctanoate (CAS 3108-24-5)

- A shorter-chain ester with an ethyl group instead of benzyl. Its molecular weight (~414.2) is lower than benzyl pentadecafluorooctanoate (estimated ~474.3), leading to higher volatility and faster environmental mobility .

Pentafluorophenyl Benzoate (CAS 55157-25-0)

- A fluorinated aromatic ester with a pentafluorophenyl group. Unlike benzyl pentadecafluorooctanoate, it lacks a perfluorinated alkyl chain, resulting in reduced hydrophobicity and different applications (e.g., as a reactive intermediate in organic synthesis) .

Physical and Chemical Properties

Observations :

- The benzyl group in benzyl pentadecafluorooctanoate increases molecular weight and thermal stability compared to ethyl derivatives.

- Ionic salts (e.g., ammonium) exhibit significantly higher water solubility, whereas esters are more lipophilic .

Toxicity and Environmental Impact

Critical Notes:

- Benzyl pentadecafluorooctanoate’s environmental impact is tied to its hydrolysis to PFOA, a regulated persistent organic pollutant .

- Ionic salts like ammonium pentadecafluorooctanoate have well-documented toxicological risks, whereas ester derivatives require further study .

Reactivity and Stability

- Hydrolysis: Benzyl pentadecafluorooctanoate is expected to hydrolyze slowly in aqueous environments, releasing PFOA and benzyl alcohol. This contrasts with ethyl esters, which may hydrolyze faster due to less steric hindrance .

- Thermal Stability : The aromatic benzyl group enhances thermal resistance compared to aliphatic esters, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。